molecular formula C8H11NO2 B13914225 4-Methoxy-1,6-dimethylpyridin-2(1H)-one CAS No. 40334-97-2

4-Methoxy-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B13914225
CAS No.: 40334-97-2
M. Wt: 153.18 g/mol
InChI Key: BQUXWQPJBGPOQJ-UHFFFAOYSA-N
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Description

4-Methoxy-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Biological Activity

4-Methoxy-1,6-dimethylpyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly as an agonist for the ghrelin receptor (GHS-R1a). This receptor plays a crucial role in regulating appetite and energy balance, making this compound a candidate for addressing cachexia and other metabolic disorders.

The molecular formula of this compound is C9H11NO2C_9H_{11}NO_2. Its structure includes a pyridine ring with methoxy and methyl substituents, which influence its biological activity.

Ghrelin Receptor Agonism

Research indicates that this compound acts as a selective agonist for the GHS-R1a receptor. In vitro studies demonstrated that this compound significantly increased food intake in mouse models following peripheral administration. This orexigenic effect was observed to last up to six hours post-administration, suggesting its potential utility in treating conditions characterized by appetite loss, such as cachexia in cancer patients .

The mechanism by which this compound exerts its effects involves interaction with the GHS-R1a receptor. Upon binding, it activates signaling pathways that stimulate appetite. Studies have shown that modifications to the compound's structure can enhance its receptor activity and pharmacokinetic properties .

Study 1: Appetite Stimulation in Cachexia Models

In a controlled study involving mice subjected to cachexia-inducing conditions, administration of this compound resulted in a statistically significant increase in food consumption compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing appetite loss associated with chronic illnesses .

Study 2: Pharmacokinetics and Efficacy

A pharmacokinetic analysis revealed that the compound demonstrated favorable absorption characteristics when administered intraperitoneally. The peak plasma concentration was reached within two hours, correlating with the observed increase in food intake. This rapid onset of action positions it as a promising candidate for further development in appetite-stimulating therapies .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparison with structurally related compounds was conducted. The following table summarizes the biological activities of selected pyridine derivatives:

Compound NameGHS-R1a ActivityFood Intake IncreaseNotes
This compoundHighSignificantPotent orexigenic effect
4-Hydroxy-1,6-dimethylpyridin-2(1H)-oneModerateModerateLess effective than methoxy variant
3-(Trifluoromethyl)-4-methoxypyridineLowMinimalPoor receptor interaction

Scientific Research Applications

The compound 4-Methoxy-1,6-dimethylpyridin-2(1H)-one is a 2-pyridone derivative that has shown potential as a selective agonist for the ghrelin receptor (GHS-R1a) .

Ghrelin Receptor Agonist

  • Appetite Stimulation: this compound is a non-peptidic compound that acts as an agonist of the ghrelin receptor (GHS-R1a) . Ghrelin, a hormone derived from the gut, stimulates appetite . This compound has demonstrated agonistic activity in human and mouse hypothalamic cells expressing the GHS-R1a receptor .
  • Orexigenic Effect: Studies showed that peripheral administration of the compound significantly increased food intake in mice, highlighting its potent orexigenic effect . The compound's effect can last up to six hours following intraperitoneal injection, which is a promising characteristic for treating eating and metabolic disorders in humans . This is an advantage compared to native ghrelin, which has a shorter half-life and thus limited efficacy .
  • Treatment for Cachexia and Appetite Loss: The compound is considered potentially useful in treating loss of appetite associated with medical illness, aging, and cachexia syndromes (loss of muscle and fat mass) .

Related Substances

  • Transformation Products: this compound can be used to study related chemical substances, including transformation products and metabolites .
  • Synthesis of Chlorinated Pyridones: It can be used as a starting material in the synthesis of other compounds, such as 3-chloro-4-methoxy-1,6-dimethylpyridin-2(1H)-one .

Other Potential Applications

While the primary focus of the available research is on the compound's properties as a ghrelin receptor agonist, the core structure of pyridones and pyrones are found in various applications:

  • Cosmetics: Polymers are used as film formers, fixatives, rheology modifiers, and emulsifiers .
  • **Dual EZH2/HSP90 Inhibitor:**Development of dual EZH2/HSP90 inhibitors .
  • MRI contrast agents: Paramagnetic lanthanide hexaazamacrocyclic molecules may be used as contrast agents in magnetic resonance imaging .

While specific case studies directly involving this compound in humans are not available in the search results, the in vivo studies with mice demonstrate its potential.

  • Animal Studies: Intraperitoneal injections of the 2-pyridone in mice showed a long-lasting increase in food intake, suggesting its potential for treating eating disorders .

Properties

IUPAC Name

4-methoxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(11-3)5-8(10)9(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUXWQPJBGPOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40785869
Record name 4-Methoxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40334-97-2
Record name 4-Methoxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40785869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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